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Compound of Interest

Compound Name: 11-Oxomogroside Il A2

Cat. No.: B12377992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 11-
Oxomogroside Il A2, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo
Han Guo). Due to the limited public availability of complete, raw spectroscopic data for this
specific compound, this document outlines the elucidation process based on the well-
documented analysis of its close structural analog, Mogroside Il A2, and data from systematic
studies of S. grosvenorii constituents.

Introduction and Structural Context

11-Oxomogroside Il A2 is a cucurbitane-type triterpenoid glycoside. Its structure is directly
related to the more commonly reported Mogroside Il A2. The key structural difference is the
presence of a ketone (oxo) group at the C-11 position on the aglycone backbone, whereas
Mogroside Il A2 possesses a hydroxyl group at this position. This seemingly minor change can
significantly impact the molecule's biological activity and physicochemical properties.

The primary identification of 11-Oxomogroside Il A2 in scientific literature comes from
systematic analyses of S. grosvenorii extracts using hyphenated techniques like High-
Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC/Q-
TOF-MS).[1] While these methods are powerful for identification and quantification, they do not
always provide the detailed 1D and 2D Nuclear Magnetic Resonance (NMR) data necessary
for complete de novo structure elucidation.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12377992?utm_src=pdf-interest
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.medchemexpress.com/11-oxomogroside-ii-a2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Therefore, the elucidation workflow for 11-Oxomogroside Il A2 is logically inferred from the
extensive data available for Mogroside 11 A2.[2]

Proposed Structure and Molecular Formula

e Compound Name: 11-Oxomogroside Il A2

e Synonyms: 11-Dehydro-mogroside 1l A2 (Note: The synonym "11-Dehydroxy-mogroside 11A2
O-rhamnoside” found in some databases appears to be erroneous, as the transformation
from a hydroxyl to an oxo group is a dehydrogenation, and the addition of a rhamnoside is
not consistent with the reported molecular formula).

e Molecular Formula: C42H70014[1]
e Molecular Weight: 799.00 g/mol [1]

o Core Structure: A mogrol (cucurbitane triterpenoid) aglycone with a carbonyl group at C-11,
glycosidically linked to a disaccharide unit.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted *H and *3C NMR chemical shifts for 11-
Oxomogroside Il A2. These predictions are derived from the published experimental data for
Mogroside Il A2[2] and incorporate the expected electronic effects of replacing a C-11 hydroxyl
group with a carbonyl group. Specifically, downfield shifts are anticipated for the a-carbons (C-
9, C-12) and the protons attached to them, as well as for the C-11 carbon itself, which would
appear in the characteristic ketone region of the 13C NMR spectrum.

Table 1: Predicted *H NMR Chemical Shifts for 11-Oxomogroside Il A2 (500 MHz, CDsOD)
This data is predicted based on the known values for Mogroside 11 A2.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12377992?utm_src=pdf-body
http://www.iosrphr.org/papers/v5i10/G0510048053.pdf
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.medchemexpress.com/11-oxomogroside-ii-a2.html
https://www.medchemexpress.com/11-oxomogroside-ii-a2.html
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
http://www.iosrphr.org/papers/v5i10/G0510048053.pdf
https://www.benchchem.com/product/b12377992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Key Correlations

Position Predicted 6H (ppm) Multiplicity .

(Predicted HMBC)
Aglycone

C-1,C-2,C-4,C-5, C-
3 ~3.25 dd

28
5 ~5.60 m C-4, C-6, C-7, C-10

C-11, C-13, C-14, C-
12-Ha ~2.80 d

17

C-11, C-13, C-14, C-
12-Hp ~2.50 d

17

C-23, C-25, C-26, C-
24 ~3.40 m

27
Sugars (Glc I & Glc II)
1' (Glc 1) ~4.50 d c-3
1" (Glc ) ~4.30 d C-6' (Glc 1)

(Other shifts similar to
Mogroside 11 A2)

Table 2: Predicted 3C NMR Chemical Shifts for 11-Oxomogroside 1l A2 (125 MHz, CDsOD)
This data is predicted based on the known values for Mogroside 11 A2.
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Position Predicted 8C (ppm) Atom Type Notes
Aglycone
3 ~90.5 CH Glycosylation site
5 ~122.0 CH
6 ~142.0 C
Shifted downfield by
9 ~55.0 CH
C-11 oxo
10 ~38.0 C
Key distinguishin
11 ~210.0 C=0 Y J J
feature
Shifted downfield by
12 ~50.0 CH:
C-11 oxo
13 ~48.0 C
(Other shifts similar to
Mogroside 11 A2)
Sugars (Glc | & Glc II)
1'(Glc 1) ~105.0 CH Anomeric Carbon
1" (Glc 1) ~104.5 CH Anomeric Carbon
(Shifts typical for
glucose)
Table 3: Mass Spectrometry Data
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Observed m/z

lon Formula Calculated m/z (from Qing et al.,
2017)
(Not explicitly stated
[M-H]~- Ca2He9014~ 797.4693 ) oo
for this specific ion)
(Not explicitly stated
[M+HCOO]~ Ca3H71016™ 843.4748

for this specific ion)

Experimental Protocols

The following methodologies are standard for the isolation and characterization of mogrosides
and are based on published protocols for related compounds.[2]

Isolation and Purification

o Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with 70-80% aqueous
ethanol or hot water under reflux for 2-3 hours. The process is typically repeated 2-3 times.

e Solvent Removal: The combined extracts are concentrated under reduced pressure to yield
a crude extract.

e Macroporous Resin Chromatography: The crude extract is suspended in water and loaded
onto a macroporous resin column (e.g., D101). The column is first washed with water to
remove sugars and other polar impurities, followed by elution with a stepwise gradient of
ethanol (e.g., 30%, 50%, 70%, 95%).

» Fraction Collection: Fractions are collected and monitored by TLC or HPLC. Fractions
containing the target mogrosides (including 11-Oxomogroside Il A2) are combined.

o Preparative HPLC: The combined fractions are subjected to further purification by
preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or
acetonitrile-water gradient to yield the pure compound.

Spectroscopic Analysis

« NMR Spectroscopy:
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o Sample Preparation: 1-5 mg of the purified compound is dissolved in ~0.5 mL of
deuterated methanol (CDsOD).

o Instrumentation: Spectra are acquired on a 500 MHz or higher NMR spectrometer (e.g.,
Bruker Avance series).

o Experiments: A standard suite of experiments is performed:

IH NMR

= 13C NMR

= DEPT-135

» 2D COSY (*H-'H Correlation Spectroscopy)

» 2D HSQC (Heteronuclear Single Quantum Coherence)

» 2D HMBC (Heteronuclear Multiple Bond Correlation)

» 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.

o Referencing: Spectra are referenced to the residual solvent signals (CDsOD: &H 3.31, 6C
49.0).

e Mass Spectrometry:

o Instrumentation: High-resolution mass spectrometry is performed using a Q-TOF mass
spectrometer equipped with an electrospray ionization (ESI) source.

o Mode: Analysis is typically conducted in negative ion mode to observe the [M-H]~ or
[M+formate]~ adducts.

o Analysis: The accurate mass measurement is used to confirm the molecular formula.
MS/MS fragmentation is used to observe the sequential loss of sugar moieties, helping to
confirm the glycosylation pattern.

Mandatory Visualizations
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Caption: Experimental workflow for isolation and structural analysis.
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Caption: Logical workflow for structure elucidation via comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12377992?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377992?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. medchemexpress.com [medchemexpress.com]
e 2.iosrphr.org [iosrphr.org]

« To cite this document: BenchChem. [Elucidation of 11-Oxomogroside 11 A2: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377992#11-oxomogroside-ii-a2-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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